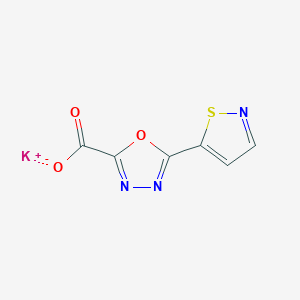![molecular formula C21H26N4O3 B2896322 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900264-63-3](/img/structure/B2896322.png)
1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound is related to a broader class of chemicals that include pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-ones, which have been explored for various synthetic applications. These compounds are synthesized through various methods, including the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines in polyphosphoric acid, leading to the formation of new ring systems such as dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives (Huber et al., 1987). These synthetic pathways offer a route to a wide range of heterocyclic compounds with potential applications in various fields of chemical research.
Catalytic Applications
Another important application area of these compounds is in catalysis, particularly in the Rh(III)-catalyzed C-H activation and coupling reactions. This process allows for the efficient synthesis of pyrido[1,2-a]pyrimidin-4-ones, using imines formed in situ from 2-aminopyridines and aldehydes, which are then coupled with diazo esters. This method demonstrates the utility of these compounds in constructing complex heterocyclic structures, which can be further functionalized and utilized in various catalytic processes (Hoang et al., 2019).
Antimicrobial Activity
Derivatives of pyrido[1,2-a]pyrimidine, such as those synthesized by condensation reactions involving different arylidenes, have been screened for antimicrobial activity. These studies have shown that pyrido[1,2-a]pyrimidine derivatives possess significant activity against various microbes, highlighting their potential as leads for the development of new antimicrobial agents (Merja et al., 2004).
Corrosion Inhibition
In the field of materials science, pyrimidine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine have been investigated for their corrosion inhibitive properties on mild steel in acidic media. Such studies are crucial for the development of new corrosion inhibitors that can protect metal surfaces in harsh chemical environments, extending their lifespan and reducing maintenance costs (Yadav et al., 2015).
Propiedades
IUPAC Name |
6-(3-methoxypropyl)-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-8-3-5-10-23(15)21(27)17-14-16-19(24(17)12-7-13-28-2)22-18-9-4-6-11-25(18)20(16)26/h4,6,9,11,14-15H,3,5,7-8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPVRIEKWGIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2896239.png)

![2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2896242.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2896243.png)
![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)
![3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2896247.png)

![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)

![6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2896261.png)
![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)